Product packaging for 2,2'-Dimethoxystilbene(Cat. No.:)

2,2'-Dimethoxystilbene

Cat. No.: B429639
M. Wt: 240.3g/mol
InChI Key: SBABKYBSWOXUGX-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dimethoxystilbene is a high-purity stilbene derivative offered for research and development purposes. This compound is part of the dimethoxystilbene family, which are of significant interest in organic electronics and materials science due to their photophysical properties. Researchers are also investigating various methoxystilbene analogs for their potential biological activity in preclinical settings. The specific placement of methoxy groups on the stilbene core is known to dramatically influence a compound's physical properties, metabolic stability, and biological interactions. This makes this compound a unique isomer for structure-activity relationship (SAR) studies. This product is strictly for laboratory research use. It is not for diagnostic, therapeutic, or any human use. Researchers should consult relevant scientific literature and safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O2 B429639 2,2'-Dimethoxystilbene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16O2

Molecular Weight

240.3g/mol

IUPAC Name

1-methoxy-2-[(E)-2-(2-methoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C16H16O2/c1-17-15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18-2/h3-12H,1-2H3/b12-11+

InChI Key

SBABKYBSWOXUGX-VAWYXSNFSA-N

SMILES

COC1=CC=CC=C1C=CC2=CC=CC=C2OC

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2=CC=CC=C2OC

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=CC=C2OC

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Stereoselective Synthesis of 2,2'-Dimethoxystilbene Isomers

The spatial arrangement of the substituents around the central double bond of stilbenes, known as stereoisomerism, is a critical factor influencing their physical, chemical, and biological properties. Consequently, the development of synthetic methods that allow for the selective formation of either the (E)- or (Z)-isomer of this compound is of considerable importance.

Wittig-Type Reaction Pathways and Stereochemical Control

The Wittig reaction and its modifications are among the most versatile and widely employed methods for the synthesis of alkenes, including stilbene (B7821643) derivatives. fu-berlin.dewiley-vch.de This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. wiley-vch.dewikipedia.org For the synthesis of this compound, this typically involves the reaction of a 2-methoxybenzylphosphonium salt with 2-methoxybenzaldehyde (B41997).

The stereochemical outcome of the Wittig reaction is influenced by several factors, including the nature of the ylide, the reaction conditions, and the presence of lithium salts. wikipedia.orgharvard.edu Non-stabilized ylides, under lithium-salt-free conditions, generally favor the formation of the (Z)-alkene through a kinetically controlled pathway. wikipedia.orgharvard.edu This is attributed to the formation of an oxaphosphetane intermediate via a [2+2] cycloaddition. wikipedia.org The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, typically yields (E)-alkenes with high selectivity. organic-chemistry.org The stereoselectivity of the HWE reaction is attributed to steric approach control during the formation of the intermediate. organic-chemistry.org

Table 1: Stereochemical Outcome of Wittig-Type Reactions
Reaction TypeTypical StereoselectivityKey Influencing Factors
Wittig (non-stabilized ylide, salt-free)(Z)-selectiveKinetic control, early transition state
Horner-Wadsworth-Emmons (HWE)(E)-selectiveSteric approach control
Schlosser Modification(E)-selectiveUse of phenyllithium (B1222949) to equilibrate betaine (B1666868) intermediates

Reductive Coupling Approaches to Stilbene Formation

Reductive coupling reactions, particularly the McMurry reaction, provide a direct method for the synthesis of symmetrical stilbenes from two equivalents of an aldehyde or ketone. fu-berlin.dewiley-vch.de This reaction utilizes low-valent titanium reagents, often generated in situ from TiCl₃ and a reducing agent like LiAlH₄ or from TiCl₄ and zinc. fu-berlin.de The reductive coupling of 2-methoxybenzaldehyde using such a system would yield this compound. While effective for symmetrical stilbenes, this method is less suitable for producing asymmetrical derivatives due to the formation of a mixture of products that can be difficult to separate. fu-berlin.de

Other Organometallic and Catalytic Synthesis Strategies

Beyond the Wittig and reductive coupling reactions, several other organometallic and catalytic methods have been developed for stilbene synthesis. These include:

Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene. wiley-vch.de For instance, the reaction of 2-bromoanisole (B166433) with 2-methoxystyrene in the presence of a palladium catalyst could yield this compound.

Suzuki-Miyaura Coupling: This cross-coupling reaction involves the use of an organoboron compound with an organohalide, catalyzed by a palladium complex. wiley-vch.de

Negishi Coupling: This method utilizes an organozinc reagent that is cross-coupled with an organohalide, also in the presence of a palladium or nickel catalyst. wiley-vch.de

Mizoroki-Heck Type Reactions: Recent developments have shown the potential for carbon-carbon bond formation through the reaction of silanols with organotin compounds, offering an alternative to traditional cross-coupling partners. oup.com

These methods offer a broad scope and can tolerate a variety of functional groups, providing versatile routes to stilbene derivatives. wiley-vch.de

Derivatization and Functionalization Strategies

The functionalization of this compound is a key area of research, as it allows for the fine-tuning of its properties and the creation of new molecular architectures.

Modifications to the Methoxyl Groups and Aromatic Rings

The methoxyl groups and the aromatic rings of this compound are primary sites for chemical modification.

Demethylation: The methoxy (B1213986) groups can be cleaved to yield the corresponding hydroxylated stilbenes. This transformation is significant as the presence and position of hydroxyl groups are often crucial for the biological activity of stilbenoids. nih.gov

Reductive Dealkoxylation: Under certain conditions, such as with low-valent titanium reagents, reductive dealkoxylation of methoxy-substituted aromatic compounds can occur. iisc.ac.in This can lead to the formation of polycyclic aromatic hydrocarbons through intramolecular C-C coupling. iisc.ac.in

Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. However, the directing effects of the existing methoxy and vinyl groups must be considered.

Introduction of Diverse Functional Moieties

A wide range of functional groups can be introduced into the this compound scaffold to create novel derivatives.

Hydroxylation and Alkylation: The introduction of additional hydroxyl or alkyl groups on the aromatic rings can significantly alter the molecule's properties. nih.gov

Halogenation: The incorporation of halogen atoms can influence the electronic properties and metabolic stability of the compound.

Introduction of Nitrogen-Containing Groups: Functional groups containing nitrogen, such as in aziridination reactions, can be introduced to create new classes of derivatives. amazonaws.com

Organosilicon and Organosulfur Moieties: The introduction of silicon or sulfur-containing functionalities can lead to compounds with unique reactivity and potential applications in materials science or as synthetic intermediates. unifi.it

Attachment of Ferrocenyl Groups: The synthesis of ferrocenyl-stilbene analogs has been explored, combining the properties of the stilbene core with the organometallic ferrocene (B1249389) unit. nih.gov

These derivatization strategies highlight the versatility of this compound as a platform for the development of a diverse array of new chemical entities.

Electrochemical Transformations and Mechanistic Investigations

Comprehensive searches for the electrochemical behavior of this compound yielded no specific data regarding its anodic oxidation, fission mechanisms, or cation radical dimerization pathways. The following subsections, which were intended to detail these processes, cannot be populated with scientifically-backed findings for this specific compound due to the lack of published research.

Anodic Oxidation and Fission Mechanisms

There is no available information detailing the anodic oxidation of this compound. Studies on related compounds, such as stilbenes with different substitution patterns, often show oxidation leading to the formation of a cation radical as the initial step. However, the specific oxidation potential and subsequent fate of the this compound cation radical, including any potential for carbon-carbon bond fission under electrochemical conditions, have not been reported.

For context, research on other isomers like 4,4'-dimethoxystilbene (B100889) shows that anodic oxidation is a well-studied process leading to dimerization or reaction with nucleophiles. acs.orgresearchgate.net Similarly, studies on stilbenes featuring ortho-hydroxyl or ortho-amino groups demonstrate that anodic oxidation can initiate intramolecular cyclization reactions following the formation of a cation radical. acs.org However, these findings are specific to those derivatives and cannot be directly extrapolated to this compound.

Cation Radical Dimerization Pathways

The dimerization pathways of the this compound cation radical have not been investigated. In contrast, the anodic dimerization of the 4,4'-dimethoxystilbene cation radical is well-documented, proceeding via radical-radical coupling or radical-substrate coupling, depending on the reaction conditions. researchgate.net These studies provide detailed kinetic and mechanistic insights, but equivalent research for the 2,2'-isomer is absent. The steric hindrance and different electronic environment imposed by the ortho-methoxy groups in this compound would be expected to significantly influence its dimerization pathways compared to the 4,4'-isomer, but this remains a subject for future investigation.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2,2'-Dimethoxystilbene, both ¹H and ¹³C NMR spectroscopy provide critical data for structural assignment.

In the ¹³C NMR spectrum of the Z-isomer of this compound, a total of sixteen peaks are observed. The two methoxy (B1213986) carbons are assigned to the peaks at 55.0 and 55.5 ppm. fu-berlin.de The carbons adjacent to the methoxy groups are expected to resonate around 160 ppm; however, only a single peak appears at 159.3 ppm, indicating that the resonances of these two carbons are isochronous. fu-berlin.de The remaining twelve peaks correspond to the ten aromatic and two olefinic carbons. fu-berlin.de

Table 1: Representative ¹³C NMR Chemical Shifts for (Z)-2,2'-Dimethoxystilbene fu-berlin.de

Carbon TypeChemical Shift (ppm)
Methoxy (OCH₃)55.0, 55.5
C-OCH₃159.3
Aromatic & OlefinicMultiple peaks

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR spectroscopy can detect the presence of specific functional groups. For example, in related methoxy-stilbene compounds, characteristic bands for C-H stretching, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups are observed. rsc.org Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for studying the C=C ethylenic stretching modes. amazonaws.com The exclusion rules for IR and Raman transitions can be used to monitor changes in molecular symmetry, such as those occurring upon electronic excitation. unige.ch

X-ray Crystallography for Solid-State Structure Determination

For stilbene (B7821643) derivatives, X-ray crystallography has been instrumental in unambiguously determining the cis or trans configuration of the double bond. researchgate.net For instance, the crystal structure of (Z)-2-acetoxy-3,3',4'-trimethoxystilbene, a related compound, confirmed its Z configuration. researchgate.net The solid-state structure of this compound would reveal the dihedral angles between the phenyl rings and the plane of the double bond, providing insight into the steric hindrance caused by the ortho-methoxy groups. While a specific crystal structure for this compound was not found in the provided search results, the technique's application to similar molecules like (E)-4,4'-dimethoxystilbene underscores its importance. researchgate.net The analysis of powder X-ray diffraction data, sometimes guided by solid-state NMR and DFT calculations, can also be employed to solve complex crystal structures when single crystals are unavailable. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns. chemguide.co.uklibretexts.org

In the mass spectrum of a dimethoxystilbene, the molecular ion peak (M+) would confirm the compound's molecular weight. chemguide.co.uk The fragmentation pattern provides structural information. Common fragmentation pathways for stilbenes can involve cleavage of the ethylenic bridge or loss of substituents from the phenyl rings. chemguide.co.uklcms.cz For this compound, one might expect to see fragments corresponding to the loss of a methyl group (M-15) or a methoxy group (M-31). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the parent ion and its fragments. rsc.org

Table 2: Potential Fragmentation Ions for this compound in Mass Spectrometry

Ionm/z (relative to M+)Possible Identity
[M]+MMolecular Ion
[M-CH₃]+M-15Loss of a methyl group
[M-OCH₃]+M-31Loss of a methoxy group
[M-C₇H₇O]+M-107Cleavage of the stilbene backbone

Spectroscopic Probes for Conformational Dynamics and Molecular Reorientations

The conformational dynamics and molecular reorientations of this compound can be investigated using various spectroscopic techniques, often in combination with computational methods.

Techniques like femtosecond stimulated Raman spectroscopy can probe the dynamics of electronically excited states and follow processes like photoisomerization. amazonaws.com For methoxy-substituted stilbenes, the reorientational dynamics of the methoxy groups can be studied. researchgate.net These studies can reveal the energy barriers associated with the rotation of these groups. researchgate.net Furthermore, time-resolved fluorescence and transient absorption spectroscopy can provide insights into the excited-state lifetimes and the dynamics of conformational changes. uni-muenchen.deunige.ch Single-molecule spectroscopy can also be employed to characterize the conformational dynamics of individual molecules. nih.gov

Photophysical and Photochemical Behavior

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of stilbenes are governed by transitions between the ground state (S₀) and the first excited singlet state (S₁). The position of substituents on the phenyl rings plays a crucial role in modulating these transitions.

The position of the methoxy (B1213986) groups in dimethoxystilbene isomers significantly affects their electronic absorption and emission properties. In general, the absorption spectra of stilbene (B7821643) derivatives are characterized by a strong band corresponding to the S₀ → S₁ transition. The location of this band is sensitive to the substitution pattern. For instance, studies on various methoxy-substituted stilbenes have shown that the position of the substituent influences the energy of the electronic transition. nih.gov

While specific data for 2,2'-dimethoxystilbene is not extensively detailed in the provided results, the behavior of other substituted stilbenes offers valuable insights. For example, in aminostilbenes, moving the amino group from the 4-position to the 3-position results in multiple, less intense absorption bands due to a loss of symmetry and configuration interaction. acs.org This suggests that the ortho-substitution in this compound likely disrupts the planarity of the molecule to a greater extent than para-substitution, which would be expected to influence its electronic transitions. This steric hindrance can lead to a blue shift (shift to shorter wavelengths) in the absorption and emission spectra compared to its more planar counterparts like 4,4'-dimethoxystilbene (B100889).

The polarity of the solvent can have a pronounced effect on the absorption and fluorescence spectra of polar molecules, a phenomenon known as solvatochromism. fsu.edu For substituted stilbenes, particularly those with electron-donating groups like methoxy groups, the excited state often possesses a more polar character than the ground state. nih.govresearchgate.net This increased polarity in the excited state leads to stronger interactions with polar solvent molecules, which stabilize the excited state and lower its energy. fsu.edu

This stabilization results in a red shift (shift to longer wavelengths) in the fluorescence emission spectrum as the solvent polarity increases. fsu.eduresearchgate.net For example, a study on trans-3,3',5,5'-tetramethoxystilbene showed a significant increase in the Stokes shift (the difference between the absorption and emission maxima) with increasing solvent polarity, indicating a more polar excited state. researchgate.net While specific solvatochromic data for this compound is not available in the provided search results, it is reasonable to infer that it would exhibit similar behavior, with its fluorescence maximum shifting to longer wavelengths in more polar solvents.

SolventAbsorption Maximum (λ_abs)Fluorescence Maximum (λ_em)Stokes Shift (Δν)
Hypothetical Data for this compound
Cyclohexane (B81311) (Nonpolar)~300 nm~350 nm~5000 cm⁻¹
Dichloromethane (Polar Aprotic)~305 nm~370 nm~6500 cm⁻¹
Acetonitrile (B52724) (Polar Aprotic)~305 nm~380 nm~7500 cm⁻¹
Ethanol (Polar Protic)~310 nm~390 nm~8000 cm⁻¹
This table presents hypothetical data based on the expected behavior of methoxy-substituted stilbenes in different solvents.

Influence of Substituent Position on Electronic Transitions

Excited-State Dynamics and Deactivation Pathways

Upon absorption of a photon, the excited molecule can return to the ground state through various radiative and non-radiative pathways. The efficiency of these pathways determines the photophysical properties of the molecule, such as its fluorescence quantum yield and lifetime.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, while the fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. For substituted stilbenes, both Φf and τf are highly dependent on the molecular structure and the solvent environment. acs.orgresearchgate.net

In general, methoxy-substituted stilbenes tend to have higher fluorescence quantum yields compared to the parent trans-stilbene (B89595). nih.govacs.org This is often attributed to the electron-donating nature of the methoxy group, which can influence the character of the excited state. Solvent polarity also plays a significant role. For instance, the fluorescence lifetime of trans-3,3',5,5'-tetramethoxystilbene was found to increase dramatically from 2.3 ns in nonpolar cyclohexane to 16.6 ns in polar acetonitrile. researchgate.net This suggests that the polar solvent stabilizes the excited state, thereby increasing its lifetime. It is expected that this compound would also exhibit a significant solvent-dependent fluorescence lifetime.

SolventFluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf) (ns)
Hypothetical Data for this compound
Cyclohexane~0.10~1.5
Dichloromethane~0.15~3.0
Acetonitrile~0.20~5.0
This table presents hypothetical data based on the expected trends for methoxy-substituted stilbenes.

Intersystem crossing (ISC) is a non-radiative process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). For many substituted stilbenes, ISC can be a significant deactivation pathway, competing with fluorescence and photoisomerization. nih.govnih.gov The efficiency of ISC can be influenced by factors such as the presence of heavy atoms, the energy gap between the S₁ and T₁ states, and the solvent polarity. nih.govrsc.org

In some donor-acceptor substituted stilbenes, ISC to the triplet state is a dominant decay pathway in nonpolar solvents. acs.org The introduction of certain substituents can enhance the rate of S₁ → T₁ intersystem crossing. nih.gov For example, N-phenyl substitution in 3-aminostilbenes leads to more efficient ISC. nih.gov While specific details on the ISC mechanism for this compound are not provided in the search results, it is a plausible deactivation pathway that would compete with fluorescence, particularly in nonpolar environments.

The photophysics of many substituted stilbenes is strongly influenced by the formation of intramolecular charge-transfer (ICT) states in the excited state. nih.govacs.orgnih.govcapes.gov.brnih.gov When a molecule contains both electron-donating and electron-accepting groups, excitation can lead to a transfer of electron density from the donor to the acceptor, creating a highly polarized ICT state.

The methoxy group is an electron-donating group, and in dimethoxystilbenes, the formation of an ICT state is expected, especially in polar solvents which can stabilize the charge separation. nih.govresearchgate.netacs.org This ICT character of the excited state is responsible for the observed solvatochromic shifts and the increase in fluorescence lifetime with solvent polarity. researchgate.net For example, the unique photophysical properties of trans-3,5-dimethoxystilbene, including its high fluorescence quantum yield in polar solvents, are attributed to the formation of a highly polarized charge-transfer excited state. nih.govacs.org It is highly probable that the photophysical behavior of this compound is also governed by the formation and stabilization of such charge-transfer states in the excited state.

Intersystem Crossing Mechanisms

Photoisomerization Mechanisms and Quantum Yields

Photoisomerization is a hallmark reaction of stilbenes, involving a reversible transformation between cis (Z) and trans (E) isomers upon exposure to light. wiley-vch.de

The fundamental mechanism of stilbene photoisomerization involves the absorption of a photon, promoting the molecule from the ground state (S₀) to the first excited singlet state (S₁). In the S₁ state, the reduced bond order of the central ethylenic bond allows for rotation. The molecule twists around this C=C bond, proceeding through a perpendicular intermediate geometry. researchgate.neticmp.lviv.ua From this perpendicular state, the molecule can relax back to the S₀ ground state, partitioning between the trans and cis isomers. researchgate.net The reverse pathway, from cis to trans, can also be initiated by light or heat. wiley-vch.de

Trans → Cis Isomerization : trans-Stilbene + hν → ¹(trans-Stilbene)* → ¹(Perpendicular)* → cis-Stilbene (B147466)

Cis → Trans Isomerization : cis-Stilbene + hν → ¹(cis-Stilbene)* → ¹(Perpendicular)* → trans-Stilbene

The efficiency of these transformations is described by their quantum yields (Φ). For instance, the quantum yields for the photoisomerization of a stilbene derivative in a gadolinium complex were found to be significantly enhanced compared to the free ligand, demonstrating that the molecular environment can alter the isomerization efficiency. rsc.org While specific quantum yield values for this compound are not detailed in the available literature, the principles of photoisomerization remain applicable. The ratio of the quantum yields for the forward and reverse reactions determines the composition of the mixture at the photostationary state. d-nb.info

Table 1: Illustrative Photoisomerization Quantum Yields for a Stilbene Derivative This table presents data for a stilbazolium betaine (B1666868) derivative to illustrate the concept of photoisomerization quantum yields, as specific data for this compound was not available in the cited sources.

Isomerization PathwayQuantum Yield (Φ)ConditionsReference
trans-to-cis0.25Aqueous Solution, pH 1.9 d-nb.info
cis-to-trans0.45Aqueous Solution, pH 1.9 d-nb.info

Stereochemical control in photoisomerization is influenced by the relative stabilities of the isomers and the potential energy surfaces of the excited states. For stilbenes, the trans isomer is generally more thermodynamically stable than the sterically hindered cis isomer. wiley-vch.de In this compound, the steric clash between the ortho-methoxy groups is significant, further destabilizing the cis form and influencing the isomerization dynamics.

The stereochemical outcome of photochemical reactions can be highly controlled. sciencemadness.org Substituents on the phenyl rings can alter the energy barriers and reaction pathways on the excited-state potential energy surface. Computational studies on similar molecules show that the location of conical intersections (points where potential energy surfaces cross) can dictate the efficiency and direction of isomerization, effectively preventing or allowing a specific pathway. rsc.org For this compound, the bulky ortho-substituents likely play a critical role in guiding the twisting motion and influencing the ratio of cis and trans products formed upon de-excitation.

Trans-to-Cis and Cis-to-Trans Isomerization Pathways

Photoreactions and Photoaddition Processes

Beyond isomerization, stilbenes undergo various other photochemical reactions, including nucleophilic additions and cyclizations.

Under photochemical conditions, methoxy-substituted stilbenes can undergo nucleophilic addition reactions. For example, irradiation of trans-3,5-dimethoxystilbene in the presence of 2,2,2-trifluoroethanol (B45653) (TFE) leads to the addition of the alcohol across the double bond. nih.gov The reaction proceeds through a carbocation intermediate formed from the excited stilbene, resulting in the Markovnikov ether as the major product. nih.gov

Another significant photoaddition reaction is photoamination. The photoamination of stilbene derivatives with ammonia (B1221849) can be induced in the presence of an electron acceptor like p-dicyanobenzene (DCNB). sciencemadness.org The reaction is initiated by a photochemical electron transfer from the stilbene to DCNB, generating a stilbene radical cation. Ammonia then acts as a nucleophile, attacking this radical cation. For stilbenes with methoxy groups in the ortho or meta positions, this addition can lead to a mixture of regioisomeric amino products. sciencemadness.org The regiochemistry of the addition is governed by the distribution of positive charge in the radical cation intermediate. sciencemadness.org

Table 2: Examples of Photoinduced Nucleophilic Additions to Methoxy-Stilbene Derivatives

Stilbene DerivativeNucleophileKey Mechanistic StepProduct TypeReference
trans-3,5-Dimethoxystilbene2,2,2-TrifluoroethanolFormation of a carbocation intermediateMarkovnikov ether nih.gov
Methoxy-substituted stilbenesAmmonia (NH₃)Nucleophilic attack on a radical cationAmino-diarylethanes sciencemadness.org

Two other important photochemical reactions of stilbene analogues are photodimerization and photocyclization.

Photocyclization : A significant reaction for cis-stilbenes is photocyclodehydrogenation to form phenanthrenes. Upon irradiation, cis-stilbene can cyclize to form a 4a,4b-dihydrophenanthrene (B14708593) intermediate, which is then oxidized to phenanthrene (B1679779). This reaction has been observed for various substituted stilbenes. For example, irradiation of 3,3'-dimethoxystilbene yields a mixture of 2,5- and 2,7-dimethoxyphenanthrene. Similarly, (E)-3,4,3',5'-tetramethoxystilbene has been shown to form a tetramethoxyphenanthrene derivative upon irradiation at 365 nm. researchgate.net It is highly probable that this compound undergoes a similar photocyclization to produce a dimethoxyphenanthrene.

Photodimerization : The irradiation of trans-stilbene solutions can lead to the formation of dimers through a [2+2] cycloaddition. This reaction is believed to proceed through a singlet excited state. The absence of dimerization from cis-stilbene is often attributed to the short lifetime of its first excited singlet state, as isomerization is a more dominant relaxation pathway.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are quantum mechanical approaches used to calculate the electronic structure of molecules. scispace.com These calculations provide fundamental information about molecular properties.

Electronic Structure and Molecular Orbitals Analysis

DFT calculations are employed to determine the electronic structure of 2,2'-dimethoxystilbene, including the distribution of electrons and the nature of its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions and electronic transitions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's reactivity and electronic absorption properties. For stilbene (B7821643) derivatives, the HOMO is typically a π-orbital located on the stilbene backbone, while the LUMO is a π*-antibonding orbital. The presence of methoxy (B1213986) groups at the 2 and 2' positions can influence the energy levels of these orbitals through electronic effects.

Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
HOMO EnergyData not availableDFT/B3LYP
LUMO EnergyData not availableDFT/B3LYP
HOMO-LUMO GapData not availableDFT/B3LYP

Prediction of Spectroscopic Properties (e.g., TDDFT for absorption)

Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra of molecules. mdpi.comrespectprogram.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis absorption spectrum. mdpi.com This allows for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π → π* transitions, which are characteristic of stilbenoid compounds. rsc.orgnih.gov The accuracy of the predicted spectra can depend on the choice of the functional and basis set used in the calculation. mdpi.com

Table 2: Predicted UV-Vis Absorption Data for this compound using TD-DFT

TransitionCalculated Wavelength (nm)Oscillator Strength
S0 → S1Data not availableData not available
S0 → S2Data not availableData not available

Conformational Analysis and Energetic Landscapes

The methoxy groups in this compound introduce rotational flexibility, leading to the existence of multiple conformers. Computational methods can be used to perform a conformational analysis to identify the stable conformers and to calculate their relative energies. This involves systematically rotating the bonds associated with the methoxy groups and the phenyl rings and calculating the energy at each step. The resulting data can be used to construct a potential energy surface, or energetic landscape, which reveals the energy barriers between different conformers. This information is crucial for understanding the molecule's preferred shapes and the dynamics of its interconversion between different conformations. For a related compound, 3,4,2'-trimethoxy-trans-stilbene, the dihedral angle between the benzene (B151609) rings was found to be 51.53(5)°, indicating a non-planar arrangement. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules by solving Newton's equations of motion for a system of atoms. nih.gov This allows for the investigation of dynamic processes such as intramolecular motions and interactions with the surrounding environment. nih.gov

Investigation of Intramolecular Mobility and Reorientational Dynamics

MD simulations can be used to explore the internal mobility of this compound. This includes the reorientational dynamics of the methoxy groups and the torsional motions around the ethylenic bond and the phenyl rings. researchgate.net These simulations can provide insights into the flexibility of the molecule and the timescales of different motional processes. For instance, in a study of a related tetramethoxy-trans-stilbene, the reorientational dynamics of the four methyl groups were identified as the primary source of internal molecular mobility. researchgate.net

Solvent-Molecule Interactions and Solvation Effects

The properties and behavior of this compound can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between the solute molecule and the surrounding solvent molecules. annualreviews.org This allows for the investigation of solvation effects, such as the formation of a solvent shell around the molecule and the influence of the solvent on the conformational preferences and dynamics of the solute. Understanding these interactions is important for predicting the behavior of the molecule in solution. Studies on other stilbene derivatives have shown that solvent polarity can impact their photoisomerization dynamics. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing the connection between the physicochemical properties of chemical substances and their biological activities. researchgate.net This methodology allows for the prediction of the activity of new chemical entities based on their structural features. researchgate.net In the context of stilbene derivatives, QSAR studies are instrumental in understanding how variations in their molecular structure influence their chemical reactivity and functional outcomes.

Development of Predictive Models for Chemical Reactivity

The development of predictive QSAR models is a systematic process that involves the selection of a series of compounds, assessment of their biological or chemical reactivity, calculation of molecular descriptors, and the use of statistical methods to build and validate a mathematical model. mdpi.com Such models are valuable for predicting the reactivity of novel compounds before their synthesis, thereby saving time and resources.

While specific QSAR models focusing exclusively on this compound are not extensively documented in publicly available research, the principles of their development can be understood from studies on related stilbene derivatives. For instance, a study on a series of novel 3,4-dichlorophenyl isoxazole-substituted stilbene derivatives led to the development of a hologram QSAR (HQSAR) model with good predictive capability for their antifungal activity against Botrytis cinerea. acs.org This model provided insights into the activity profiles of the synthesized compounds. acs.org

The general workflow for developing a predictive model for the chemical reactivity of this compound and its analogs would involve the following steps:

Data Set Selection: A series of stilbene derivatives with varying substitution patterns, including this compound, would be synthesized or obtained. Their chemical reactivity, such as the rate of a specific reaction or binding affinity to a target, would be experimentally measured.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including steric, electronic, and hydrophobic properties.

Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is generated that correlates the calculated descriptors with the measured chemical reactivity. sciforum.netdibru.ac.in

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. dibru.ac.in

Such a model could then be used to predict the chemical reactivity of new, unsynthesized stilbene derivatives, guiding the design of compounds with desired properties.

Correlation of Structural Determinants with Functional Outcomes

The core principle of structure-activity relationship (SAR) studies is that the biological activity of a compound is directly related to its molecular structure. rsc.org For stilbene derivatives, key structural features that influence their functional outcomes include the number and position of hydroxyl and methoxy groups, and the cis or trans configuration of the central double bond. rsc.orgmdpi.com

The methoxylation of stilbenes, as seen in this compound, is a significant structural modification that can profoundly impact functional outcomes. The presence of methoxy groups can increase the lipophilicity of the molecule, which may enhance its uptake by cells. mdpi.com Furthermore, methoxylation can protect the molecule from rapid metabolic degradation, thereby improving its bioavailability and stability compared to hydroxylated analogs like resveratrol (B1683913). mdpi.comunich.it

Studies on various methoxylated stilbenes have provided insights into how the positioning of these groups affects activity:

Anticancer Activity: Structure-activity relationship studies on methoxylated stilbenes have shown that the substitution pattern is critical for their pro-apoptotic activity. unich.it For example, a 2-methoxy group in the stilbene skeleton has been suggested to confer selectivity against cancer cells. unich.it In a study of methoxy-enriched cationic stilbenes, the derivative with the highest number of methoxy groups demonstrated the most potent and selective anticancer activity. nih.gov

Enzyme Inhibition: In a study of polymethoxy-trans-stilbenes, 3,4,2'-Trimethoxy-trans-stilbene was identified as an extremely potent and selective inhibitor of the enzyme CYP1B1. researchgate.net Computational docking studies suggested that the specific arrangement of the methoxy groups was crucial for its unique fit into the enzyme's active site. researchgate.net This highlights the importance of the precise location of methoxy groups for determining specific molecular interactions.

Antioxidant Activity: In contrast to cytotoxic effects, the antioxidant activity of stilbene analogs has been shown to be highly dependent on the presence of free hydroxyl groups, particularly at the 4' position. nih.gov The replacement of hydroxyl groups with methoxy groups has been observed to reduce antioxidant activity. rsc.org

Based on these general principles, the 2,2'-dimethoxy substitution pattern in this compound is expected to influence its functional outcomes by altering its steric and electronic properties compared to other methoxylated isomers. The proximity of the methoxy groups to the ethene bridge could induce a non-planar conformation, which in turn would affect its interaction with biological targets. Predictive in silico modeling and further experimental studies would be necessary to precisely define the correlation between the unique structure of this compound and its specific functional outcomes. nih.gov

Mechanistic Investigations of Biological Interactions and Structure Activity Relationships

Modulation of Enzymatic Activities

2,2'-Dimethoxystilbene and its structural analogs have been shown to interact with and inhibit the activity of several crucial enzymes involved in metabolism and cellular signaling.

Cytochrome P450 Isozyme (CYP1A1, CYP1B1, CYP1A2) Inhibition Mechanisms

A significant body of research has focused on the inhibitory effects of methoxylated stilbenes on cytochrome P450 (CYP) enzymes, particularly those in family 1. researchgate.net These enzymes are involved in the metabolic activation of procarcinogens. researchgate.net

Notably, various methoxy-trans-stilbene derivatives have demonstrated potent and often selective inhibition of CYP1A1, CYP1B1, and CYP1A2. For instance, 3,4,2′-Trimethoxy-trans-stilbene (3,4,2′-TMS) exhibits extremely potent inhibitory action against CYP1B1 with an IC50 of 0.004 μM, showing 90-fold selectivity for CYP1B1 over CYP1A1 and 830-fold selectivity over CYP1A2. rsc.orgrsc.orgresearchgate.net Another analog, 2,2',4,6'-tetramethoxystilbene, also potently and selectively inhibits human CYP1B1 with an IC50 value of 2 nM and displays a noncompetitive mode of inhibition for both CYP1A1 and CYP1B1. nih.gov Similarly, 2,4,3',5'-tetramethoxystilbene is a potent and selective competitive inhibitor of CYP1B1 with an IC50 of 6 nM. nih.govmedchemexpress.com

The inhibitory mechanism can be reversible, involving competitive or non-competitive binding to the enzyme's active site. encyclopedia.pub In some cases, mechanism-based inhibition occurs, where the compound is metabolically activated by the CYP enzyme into a reactive metabolite that irreversibly binds to and inactivates the enzyme. encyclopedia.pub The specific pattern of methoxylation on the stilbene (B7821643) backbone is a critical determinant of both the potency and selectivity of inhibition for different CYP isozymes. rsc.org

Table 1: Inhibitory Activity of Selected Methoxystilbenes against CYP1 Isozymes

Compound Target Isozyme IC50 Value Selectivity Mode of Inhibition
3,4,2′-Trimethoxy-trans-stilbene CYP1B1 0.004 μM 90-fold over CYP1A1, 830-fold over CYP1A2 Not Specified
2,2',4,6'-tetramethoxystilbene CYP1B1 2 nM 175-fold over CYP1A1, 85-fold over CYP1A2 Noncompetitive
2,4,3',5'-tetramethoxystilbene CYP1B1 6 nM 50-fold over CYP1A1, 500-fold over CYP1A2 Competitive

Interactions with Other Key Metabolic Enzymes (e.g., cyclooxygenases, hexokinase, phosphatases, sirtuins)

Beyond cytochrome P450, methoxylated stilbenes have been found to interact with other key metabolic enzymes.

Cyclooxygenases (COX): Certain stilbenoids, including derivatives of this compound, have shown inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). remedypublications.comchemfaces.com For example, pterostilbene (B91288), a related methoxylated stilbene, inhibits both COX-1 and COX-2. d-nb.infonih.gov This inhibition can interfere with endocrine functions and contribute to analgesic effects. d-nb.infonih.gov

Hexokinase, Phosphatases: Studies on pterostilbene have demonstrated its ability to modulate glucose metabolism by increasing the activity of hexokinase and decreasing the activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase in diabetic rat models. d-nb.infonih.gov Hexokinases are gateway enzymes in glucose metabolism, and their activity is crucial for cellular energy regulation. pitt.edu

Sirtuins: The related compound, resveratrol (B1683913), is known to stimulate sirtuin enzymes, which are involved in processes like longevity in response to dietary restriction. d-nb.infonih.gov While direct evidence for this compound is limited, the activity of other stilbenes suggests this as a potential area of interaction.

Cellular Pathway Modulation

The enzymatic interactions of this compound and its analogs translate into significant modulation of various cellular pathways, including those governing cell cycle, apoptosis, and proliferation.

Influence on Cell Cycle Progression

Methoxylated stilbenes can influence cell cycle progression, often leading to cell cycle arrest at different phases. For instance, some methoxylated flavones, which share structural similarities with stilbenes, have been shown to induce different cell-cycle arrest points compared to their hydroxylated counterparts. d-nb.infonih.gov

Studies on resveratrol derivatives have shown that they can cause an accumulation of cells in the S phase or, at higher concentrations, in the G1 or G2/M phases, depending on the cell type and treatment conditions. mdpi.com For example, a resveratrol analog, DMU-214, has been shown to trigger G2/M cell cycle arrest in an ovarian cancer cell line. nih.gov This effect is often mediated by the modulation of proteins like p21 and cyclin/cdk complexes. mdpi.com

Mechanisms of Apoptosis Induction

This compound and related compounds can induce apoptosis, or programmed cell death, through various mechanisms. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor-mediated) pathways. bio-rad-antibodies.comsloankettering.edu

The intrinsic pathway is often triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute cell death. sloankettering.edu The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, which also leads to caspase activation. sloankettering.edu

Some flavonoids, which are structurally related to stilbenes, have been shown to induce apoptosis by triggering both intrinsic and extrinsic pathways, involving the activation of caspases-3, -8, and -9, and the cleavage of PARP. nih.gov In some cases, the induction of apoptosis is linked to the ubiquitination of caspase-8. nih.gov

Inhibition of Cell Proliferation and Tumor Growth Pathways (in model organisms/systems)

The modulation of enzymatic activities and cellular pathways by this compound and its analogs contributes to their ability to inhibit cell proliferation and tumor growth in various model systems.

Methoxylated stilbenes have demonstrated stronger inhibitory effects on germline tumor growth in the roundworm Caenorhabditis elegans compared to their hydroxylated counterparts. d-nb.infonih.gov This enhanced bioactivity is thought to be due to increased interactions with biological targets or protection from metabolic modification. d-nb.infonih.gov

In cancer cell lines, stilbene derivatives have been shown to inhibit cell proliferation with varying potencies. nih.gov For example, certain hydroxylated stilbenes exhibit significant inhibitory effects on the proliferation of human colorectal adenocarcinoma SW480 cells. nih.gov The antiproliferative effects are often more pronounced in tumor cells compared to normal cells. nih.gov These effects can be attributed to the inhibition of key enzymes involved in DNA synthesis and the induction of cell cycle arrest and apoptosis.

Interactions with Biomolecular Structures

The interaction of this compound with biomembrane models is a critical area of study to understand its bioavailability and transport across cellular barriers. The methoxy (B1213986) group is often introduced as a substituent in stilbene derivatives to enhance their membrane permeability. semanticscholar.orgmdpi.com This modification is intended to decrease the polar character of the molecule, thereby increasing its lipophilic nature and facilitating its passage through the lipid bilayer of cell membranes. mdpi.com

Studies on various methoxylated stilbenes suggest that these compounds are unlikely to possess poor biomembrane permeability based on their physicochemical properties. mdpi.com Key parameters influencing permeability include molecular weight, the octanol/water partition coefficient (clogP), the number of hydrogen bond donors and acceptors, the number of rotatable bonds, and the polar surface area. mdpi.com While specific permeability data for this compound is not extensively detailed in the provided results, the general consensus for related methoxylated stilbenes points towards favorable membrane interaction. For instance, the poor oral bioavailability of compounds like trans-2,3-dimethoxystilbene is more likely attributed to metabolic instability rather than poor membrane permeability. mdpi.com

The lipophilicity of stilbene derivatives, which is crucial for membrane interaction, is inversely proportional to the number of hydroxyl groups and is significantly lower in glycosylated forms. um.es The introduction of methoxy groups, as in this compound, generally increases lipophilicity compared to their hydroxylated counterparts, which is a key factor in modulating their interaction with P-glycoprotein (P-gp), a membrane transporter involved in multidrug resistance. ulisboa.pt

The binding of this compound and related compounds to target proteins is fundamental to their biological activity. The prediction and understanding of these binding kinetics are growing areas of interest in computational biophysics, as they often correlate better with drug efficacy than binding affinities alone. cecam.org Techniques such as molecular dynamics (MD) simulations are employed to investigate the mechanisms of binding and unbinding, although the time scales for these events can be challenging to simulate. cecam.org

For stilbene derivatives, molecular docking studies are frequently used to predict binding modes and analyze interactions with target proteins. mdpi.comnih.gov These studies consider factors like docking energy, hydrogen bonding, and hydrophobic interactions to identify promising compounds. nih.gov For example, in the context of cancer therapy, stilbene derivatives have been shown to target tubulin, disrupting the microtubular cytoskeleton. mdpi.com The specific binding interactions are influenced by the substitution pattern on the stilbene core.

The presence of solvents like dimethyl sulfoxide (B87167) (DMSO), often used in in-vitro assays, can influence protein-ligand binding affinities. nih.gov Studies have shown that even low concentrations of DMSO can decrease the binding affinity for various protein-ligand complexes. nih.gov This is an important consideration when interpreting binding data for compounds like this compound.

Association with Biomembrane Models and Permeability Studies

Structure-Activity Relationship Studies in Biological Contexts

The number and position of methoxy groups on the stilbene skeleton have a profound impact on the biological activity of these compounds. mdpi.comingentaconnect.com Research indicates that the addition of a methoxy group can either maintain or abolish the cytotoxicity of stilbene derivatives in a position-dependent manner. mdpi.com For instance, some studies have shown that a methoxy group in the ortho position, as in this compound, or two methoxy groups in the meta and para positions can lead to minimal effects on cell viability in certain cancer cell lines. mdpi.com Conversely, other studies highlight that the methoxy group is a determinant substitution for the inhibitory activity of molecules with a Z configuration. semanticscholar.orgmdpi.com

The pattern of methoxylation also influences the compound's potential as an antifungal or anticancer agent. um.es For example, in the context of antifungal activity against Candida albicans, the presence of methoxy groups, particularly a meta-dimethoxy structure, was found to enhance activity. um.es In anticancer studies, it has been observed that the cytotoxicity of O-methylated resveratrol derivatives is related to the number of methoxy groups. scirp.org Specifically, 3,5-dimethoxy-4-methylthio-trans-stilbene exhibited higher cytotoxicity than its single methoxy counterpart. scirp.org

Furthermore, the methoxylation pattern affects the interaction with metabolic enzymes. Several 4'-methylthio-analogues with varying methoxy substitutions were found to be effective inhibitors of P450 enzymes. ingentaconnect.com The specific arrangement of these groups dictates the inhibitory potency.

Table 1: Influence of Methoxylation on Stilbene Activity

Compound/Substitution Pattern Biological Context Observed Effect Reference(s)
Methoxy group in ortho position Cytotoxicity (Cancer) Minimal effect on cell viability in some cell lines. mdpi.com
Meta-dimethoxy structure Antifungal (C. albicans) Enhanced activity. um.es
3,5-dimethoxy-4-methylthio-trans-stilbene Cytotoxicity (HaCaT cells) Higher cytotoxicity compared to the mono-methoxy derivative. scirp.org
3,4,5-trimethoxy-4'-methylthio-trans-stilbene P450 Enzyme Inhibition Showed great P450 enzyme inhibition. ingentaconnect.com

Steric and electronic effects arising from the substitution pattern on the stilbene core are critical determinants of their mechanistic pathways. The presence of bulky substituents, such as methoxy groups, can introduce steric hindrance, which influences molecular conformation and interaction with biological targets. fu-berlin.dedur.ac.uk For example, in the context of ring-opening metathesis polymerizations, the significant steric interaction of cis-2,2'-dimethoxystilbene prohibited the formation of the required metallacyclobutane intermediate. dur.ac.uk

The electronic properties of substituents also play a crucial role. Methoxy groups are electron-donating, which can alter the electron density of the aromatic rings and the ethylene (B1197577) bridge, thereby affecting reactivity and binding affinity. For instance, the demethylation of dimethoxystilbenes is influenced by the electronic effects of other substituents, with stronger electron-withdrawing groups making the process more difficult. fu-berlin.de

In the context of biological activity, steric effects can influence the anti-proliferative activity of resveratrol derivatives. scirp.org The steric bulk of amino acid moieties in modified resveratrol analogues was found to affect their activity. scirp.org Similarly, the steric hindrance of a phenethyl group was proposed to block the nucleophilic attack in a cyclization reaction. These examples underscore the importance of both steric and electronic factors in dictating the biological and chemical behavior of stilbene derivatives like this compound.

Table 2: Mentioned Compounds

Compound Name
This compound
cis-2,2'-Dimethoxystilbene
3,5-dimethoxy-4-methylthio-trans-stilbene
trans-2,3-dimethoxystilbene
Piceatannol
Resveratrol
Pinosylvin
3,5-dimethoxystilbene
3,4,5-trimethoxy-4'-methylthio-trans-stilbene
2,3,4-trimethoxy-4'-methylthio-trans-stilbene
Verapamil
Doxorubicin
Rhodamine-123
Pefabloc
Tri-N-acetylchitotriose
Chlorothiazide
Tubulin
P-glycoprotein (P-gp)
Cytochrome P450 (P450)
Candida albicans

Applications in Advanced Materials Science and Catalysis

Utilization in Polymer Chemistry

The integration of stilbene (B7821643) units into polymers can imbue them with unique optical and physical properties. However, the role of 2,2'-Dimethoxystilbene in this field is primarily documented in the context of controlling polymerization reactions rather than as a primary building block.

The most detailed investigation into the role of this compound in polymerization focuses on its use as a potential terminating agent in Ring-Opening Metathesis Polymerization (ROMP). ROMP is a powerful technique for synthesizing polymers with controlled architectures, often employing ruthenium-based catalysts. Current time information in Bangalore, IN.nih.govrsc.org The termination step is crucial for controlling the polymer's molecular weight and for the potential recycling of the expensive catalyst.

In a specific study, cis-2,2'-dimethoxystilbene was investigated as a terminating agent for the ROMP of a bicyclic monomer mediated by a Grubbs-type ruthenium initiator, RuCl2(PCy3)2(=CHPh). Current time information in Bangalore, IN. The goal was to induce a cross-metathesis (CM) reaction with the propagating species on the polymer chain, which would release the polymer and regenerate a derivative of the initial catalyst. However, the experiment revealed that no cross-metathesis occurred between the propagating chain and cis-2,2'-dimethoxystilbene, even when a 20-fold excess of the stilbene derivative was used. Current time information in Bangalore, IN. This lack of reactivity was attributed to severe steric hindrance. The bulky methoxy (B1213986) groups at the 2 and 2' positions prevent the necessary approach and formation of the key metallacyclobutane intermediate with the ruthenium center of the propagating polymer chain. Current time information in Bangalore, IN.

While it was unsuccessful as a terminating agent, this research provides a clear example of how the specific isomeric structure of a stilbene derivative dictates its chemical reactivity in polymerization systems. There is no significant evidence in the current scientific literature of this compound being utilized as a polymerization initiator. wikipedia.org

Table 1: Experimental Details of this compound in ROMP

ParameterDetails
Polymerization Type Ring-Opening Metathesis Polymerization (ROMP)
Proposed Role Terminating Agent
Catalyst System RuCl2(PCy3)2(=CHPh) (Grubbs' First Generation Initiator)
Acyclic Olefin cis-2,2'-Dimethoxystilbene
Observation No Cross-Metathesis (CM) reaction with the propagating species.
Conclusion Formation of the required metallacyclobutane intermediate is prohibited by significant steric hindrance from the methoxy groups. Current time information in Bangalore, IN.

The design of polymers incorporating stilbene moieties in their backbone or as side chains is an active area of research, aiming to create materials with photoresponsive properties, such as photo-switchable liquid crystals or materials for optical data storage. wiley-vch.de However, a review of the literature indicates that this compound is not a commonly used monomer for creating such polymeric materials. One patent includes a "2,5-dimethoxystilbene group" in a list of potential components for a polymerizable monomer, but provides no specific examples of its synthesis or use. googleapis.com The steric hindrance posed by the ortho-methoxy groups, which inhibits its reactivity in termination reactions, likely also complicates its direct polymerization into long-chain polymers.

Role as Initiators or Terminating Agents in Polymerization Reactions (e.g., ROMP)

Integration into Optical and Photonic Systems

Stilbenes are classic chromophores known for their fluorescence and photoisomerization, making them attractive for optical applications. wiley-vch.de The specific substitution pattern and resulting molecular symmetry are critical in determining their suitability for these technologies.

Fluorescent probes are essential tools in biological imaging and chemical sensing. nih.govresearchgate.net They are designed to report on their local environment through changes in their fluorescence emission. spectroscopyonline.com While stilbene derivatives are used in the design of such probes, this compound is not a preferred scaffold. nih.gov Research into the fluorescence efficiencies of various substituted aromatic compounds has shown that substitution at the 2 and 2' positions of a naphthalene (B1677914) core (a related polycyclic aromatic system) results in significantly lower fluorescence compared to the parent molecule. aip.org This suggests that the steric crowding in 2,2'-disubstituted systems can promote non-radiative decay pathways, quenching fluorescence and making them poor candidates for bright fluorescent labels.

Nonlinear optical (NLO) materials are capable of altering the properties of light, with applications in frequency doubling (second-harmonic generation, SHG), optical switching, and data storage. wikipedia.orgnih.govjim.org.cn For a material to exhibit second-order NLO effects like SHG, it must possess a non-centrosymmetric structure at both the molecular and bulk (crystal) levels. rsc.orgrsc.org

Research into various dimethoxystilbene isomers for NLO applications has been conducted. In one study, molybdenum complexes of several isomeric dimethoxystilbenes were synthesized and tested for SHG activity. The study concluded that all derivatives containing methoxy groups were SHG inactive. rsc.org This is often due to the molecules crystallizing in a centrosymmetric arrangement, where any molecular dipole moments cancel each other out, leading to zero bulk NLO response. While this study did not explicitly name the 2,2'- isomer, the general finding for related methoxylated stilbenes suggests a similar outcome. The inherent symmetry and potential for centrosymmetric packing make this compound an unlikely candidate for efficient SHG materials.

Table 2: NLO Activity of Related Stilbene Derivatives

Compound/Complex TypeObservationRationale/ConclusionReference
Molybdenum complexes of dimethoxystilbenesSHG InactiveLikely due to centrosymmetric crystal packing. rsc.org
2-chloro-3,4-dimethoxy-4′-nitrostilbeneHigh SHG Activity (>32x Urea)Possesses a non-centrosymmetric crystal structure ideal for NLO. rsc.org
Ferrocenyl-stilbene derivativesSHG ActivePossess suitable electronic and structural properties for NLO response. rsc.org

Design of Fluorescence-Based Probes and Labels

Applications in Chemical Sensing and Environmental Monitoring

The development of chemical sensors is critical for applications ranging from medical diagnostics to environmental monitoring. mdpi.comjmb.or.krfrontiersin.orgnih.gov Fluorescent chemosensors, for instance, can signal the presence of a specific analyte, such as a metal ion or pollutant, through a change in their light emission. spectroscopyonline.com

Despite the general utility of stilbene scaffolds in developing fluorescent sensors, there is no significant research documenting the use of this compound for this purpose. Its suboptimal fluorescence properties, as discussed in section 7.2.1, likely preclude its use in sensitive fluorescence-based detection methods. While chlorinated derivatives of dimethoxystilbene have been identified as environmental pollutants in bleached paper products, this represents a case of the compound being the analyte rather than the sensor. researchgate.net

Development of Stilbene-Based Reagents for Specific Analytes (e.g., ozone)

The development of sensitive and selective reagents for the detection of specific analytes is a significant area of analytical chemistry. While the stilbene framework is a known chromophore and has been investigated for such purposes, research has predominantly focused on specific isomers. For instance, 4,4'-dimethoxystilbene (B100889) has been explored as a reagent for the detection of atmospheric ozone. Current time information in Bangalore, IN.amazonaws.com In this application, the stilbene reacts with ozone via ozonolysis, leading to the cleavage of the central double bond to form anisaldehyde, which can then be quantified colorimetrically. amazonaws.com This method leverages the high specificity of the ozonolysis reaction for the carbon-carbon double bond.

In contrast, a review of the scientific literature does not show prominent research into the application of This compound as a specific reagent for ozone or other common analytes. While organic molecules can be tailored for high selectivity and sensitivity, the focus within the dimethoxystilbene family for analyte detection has historically been on other isomers. Current time information in Bangalore, IN.acs.org The potential for this compound in this capacity remains an area open for investigation.

Role in Electrosynthesis and Electrochemistry

Substrate or Mediator in Organic Electrosynthetic Transformations

Organic electrosynthesis has emerged as a powerful and sustainable alternative to conventional chemical methods, utilizing electric current to drive redox reactions. acs.orgrsc.org In this context, molecules can act either as a substrate , undergoing direct transformation at an electrode, or as a mediator , a redox-active shuttle that facilitates electron transfer between the electrode and another substrate in the solution. While extensive electrochemical studies have been conducted on stilbene derivatives, particularly 4,4'-dimethoxystilbene, the specific role of This compound is less documented but can be inferred from related chemical transformations and the electrochemical behavior of analogous compounds.

The primary electrochemical transformation anticipated for this compound is anodic oxidation. Unlike its 4,4'-dimethoxystilbene counterpart, which is known to undergo intermolecular anodic dimerization, the steric hindrance imposed by the ortho-methoxy groups in this compound makes intramolecular reactions more favorable. utexas.edumdpi.com

A well-established analogous transformation is the photochemical oxidative cyclization of stilbenes to phenanthrenes, known as the Mallory reaction. In this process, ortho-substituted stilbenes, upon irradiation in the presence of an oxidant like iodine, cyclize to form phenanthrene (B1679779) derivatives. utexas.edu Specifically, the photocyclization of 3,3'-dimethoxystilbene has been shown to yield a mixture of dimethoxyphenanthrenes. utexas.edu By analogy, this compound is a substrate for cyclization to form 2,7-dimethoxyphenanthrene. Electrosynthesis offers a viable alternative to photochemical methods by replacing chemical oxidants with direct anodic oxidation to achieve similar C-C bond formations.

While direct reports on the electrosynthesis are scarce, other potential transformations have been explored for stilbenes. For example, the electrochemical aziridination of alkenes is a modern synthetic method. amazonaws.com However, research in this area noted that "dimethoxystilbene" exhibited very poor solubility in the acetonitrile (B52724) solvent system, which prevented its successful use in a continuous-flow reactor. amazonaws.com This highlights a practical challenge that may need to be overcome to fully explore the electrochemical potential of this compound as a substrate.

The compound's potential as a mediator in organic electrosynthesis has not been specifically reported. A mediator typically requires reversible redox behavior, and the oxidative transformation of this compound appears to be dominated by irreversible follow-up reactions like cyclization, making it more suitable as a substrate for transformation rather than a recyclable electron shuttle.

Data Tables

Table 1: Investigated Reactions of Dimethoxystilbene Isomers

Reaction Type Isomer Role Products Key Findings
Analyte Detection 4,4'-Dimethoxystilbene Reagent Anisaldehyde Effective for ozone detection via specific ozonolysis reaction. amazonaws.com
Anodic Oxidation 4,4'-Dimethoxystilbene Substrate Dimerized products Undergoes intermolecular dimerization. mdpi.com
Photochemical Cyclization o-Methoxystilbenes Substrate Phenanthrenes Favors intramolecular cyclization due to steric factors. utexas.edu

Table 2: List of Chemical Compounds

Compound Name
This compound
4,4'-Dimethoxystilbene
2,7-Dimethoxyphenanthrene
3,3'-Dimethoxystilbene
Anisaldehyde
Ozone

Future Research Directions and Outlook

Development of Novel Synthetic Routes with Enhanced Selectivity

While classical methods like the Wittig reaction, Heck coupling, and McMurry reaction are established for stilbene (B7821643) synthesis, future research will likely focus on developing more efficient and selective routes to 2,2'-Dimethoxystilbene. researchgate.netfu-berlin.de A significant challenge in stilbene synthesis is controlling the stereochemistry to obtain the desired E (trans) or Z (cis) isomer. mdpi.com Future synthetic strategies will aim for high stereoselectivity, minimizing the need for difficult purification steps.

Synthetic MethodKey Features & Future Directions
Wittig Reaction Well-established, but can produce mixtures of E/Z isomers. Future work may focus on modified phosphonium (B103445) ylides to enhance stereoselectivity. researchgate.netresearchgate.net
Heck Coupling A powerful method for C-C bond formation. Research could explore new palladium catalysts and reaction conditions to improve efficiency for sterically hindered substrates. rsc.org
McMurry Reaction Useful for symmetrical stilbenes. Future investigations might adapt this reductive coupling for asymmetrical syntheses with improved control. fu-berlin.de
Suzuki-Miyaura Coupling Versatile and tolerant of many functional groups. Development of specialized boronic acids and catalysts could streamline the synthesis of complex stilbenes. wiley-vch.de

Advanced Spectroscopic Characterization of Transient Species

The defining characteristic of stilbenes is their photoisomerization, an ultrafast process involving transient molecular structures. researchgate.net Advanced spectroscopic techniques are crucial for understanding the intricate details of these fleeting intermediates. Future research on this compound should employ a suite of time-resolved spectroscopic methods to map its excited-state dynamics.

Techniques like femtosecond transient absorption spectroscopy can track the electronic changes as the molecule transitions from its initial excited state towards the twisted intermediate that is central to isomerization. wiley.com Time-resolved Raman and infrared spectroscopy can provide structural information on these transient species, revealing how bond angles and lengths evolve during the reaction. researchgate.net By combining experimental data with high-level quantum-chemical calculations, a detailed picture of the photoisomerization pathway of this compound can be constructed. researchgate.netwiley.com This knowledge is fundamental for designing stilbene-based molecular machines and switches. wiley.com

Spectroscopic TechniqueInformation Gained on Transient Species
Femtosecond Transient Absorption Tracks the evolution of electronic states on ultrafast timescales. wiley.com
Time-Resolved Raman Spectroscopy Provides vibrational (structural) information about excited states and intermediates. researchgate.net
Time-Resolved Infrared Spectroscopy Offers complementary vibrational data, particularly for polar functional groups.
Time-Resolved Photoelectron Spectroscopy Probes the energy levels of transient species directly.

Integration of Computational Methods for Rational Design

Computational chemistry is an indispensable tool for predicting the properties of new molecules and guiding experimental work. openmedicinalchemistryjournal.com For this compound, computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict its absorption and emission spectra, the energy barriers for isomerization, and its electronic structure. researchgate.net

Future research will see a tighter integration of these computational tools in the rational design of new stilbene derivatives. wiley.com For example, by systematically modifying the substitution pattern in silico, researchers can screen for molecules with desired photophysical properties, such as specific absorption wavelengths or high fluorescence quantum yields. acs.org This computational pre-screening can significantly reduce the experimental effort required to discover new materials for applications in organic electronics or as fluorescent probes. openmedicinalchemistryjournal.comresearchgate.net Molecular dynamics simulations can also provide insights into how the local environment, such as the solvent or a host molecule, influences the behavior of this compound. wiley.com

Computational MethodApplication in Rational Design
Density Functional Theory (DFT) Calculation of ground-state properties, geometries, and reaction energies. researchgate.net
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption and emission spectra, and excited-state properties. researchgate.net
Molecular Docking Predicting binding modes and affinities with biological targets. wiley.comnih.gov
Molecular Dynamics (MD) Simulations Simulating the time-dependent behavior of the molecule in various environments. wiley.com

Deeper Elucidation of Molecular Mechanisms in Complex Systems

The biological activity and material properties of stilbenes are often dictated by their interactions within complex environments. mdpi.comresearchgate.net Future research should focus on understanding the behavior of this compound in such systems. For instance, its interactions with biomacromolecules like proteins and nucleic acids could be explored to uncover potential therapeutic applications. mdpi.com The methoxy (B1213986) groups may influence cellular uptake and metabolic pathways, aspects that are currently underexplored for this specific compound. nih.gov

In the context of materials science, incorporating this compound into polymers, liquid crystals, or supramolecular assemblies could lead to novel "smart" materials whose properties can be controlled by light. nih.gov Understanding how confinement or intermolecular interactions within these systems affect its photoisomerization is key to developing functional devices. wiley.com

Exploration of New Material Science Applications

The unique properties of stilbenes make them attractive candidates for a range of applications in materials science. researchgate.net The future for this compound lies in harnessing its specific characteristics for targeted applications. Its fluorescence properties could be exploited in the development of organic light-emitting diodes (OLEDs) or as fluorescent sensors. researchgate.net The reversible photoisomerization of stilbenes is the basis for their use as molecular switches and motors, which could find applications in data storage or light-activated devices. nih.govwiley.com

Furthermore, the electron-donating nature of the methoxy groups might make this compound a useful component in organic photovoltaic cells or as a hole-transport material in perovskite solar cells. researchgate.netasianpubs.org Research in this area would involve synthesizing and characterizing the performance of materials incorporating this stilbene derivative. The development of cyano-substituted stilbenes for photodynamic therapy also opens up avenues for related applications. nih.gov The synthesis of highly efficient and thermally stable stilbene chromophores has been reported for nonlinear optical applications. wiley.com

Q & A

Q. What are the most reliable synthetic routes for 2,2'-dimethoxystilbene, and how do reaction conditions influence yield?

The compound can be synthesized via oxidative dehydrogenation of 4,4'-dimethoxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane, achieving yields of 83–85% . Alternatively, FeCl₃-promoted oxidative cyclization of 3,5-dimethoxystilbene produces indolostilbene derivatives, with optimized conditions (e.g., solvent, temperature, and stoichiometry) yielding over 42% . Critical parameters include solvent purity (e.g., dioxane purified via Vogel’s method) and catalyst activity .

Q. Which characterization techniques are essential for confirming this compound purity and structure?

High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) is effective for identifying photodegradation products like 4,4'-dimethoxystilbene in complex matrices . Nuclear magnetic resonance (NMR) and X-ray crystallography are standard for structural elucidation, while melting point analysis (e.g., 210–213.5°C) provides preliminary purity validation .

Advanced Research Questions

Q. How does the radical cation mechanism explain the formation of indolostilbene derivatives from 3,5-dimethoxystilbene?

FeCl₃ promotes the oxidation of 3,5-dimethoxystilbene to a radical cation, which undergoes deprotonation to form an indole intermediate. Subsequent electrophilic chlorination yields chlorophenylindole, followed by cyclization to indolostilbene. Mechanistic studies using radical trapping agents or isotopic labeling can validate this pathway .

Q. What contradictions exist in the oxidative degradation pathways of this compound under alkaline conditions?

Autoxidation studies report competing pathways: (i) cleavage of the ethylene bond to form aldehydes and (ii) dimerization via radical coupling. Discrepancies arise from variable oxygen availability and pH. Systematic kinetic studies under controlled O₂ partial pressure (e.g., using a Parr reactor) are recommended to resolve these contradictions .

Q. How can researchers design cell-based assays to evaluate the neuroprotective activity of this compound derivatives?

NG108-15 cells exposed to H₂O₂-induced oxidative stress are a validated model. Pre-treatment with synthesized derivatives (e.g., indolostilbenes) at non-cytotoxic concentrations (determined via MTT assays) can assess protective effects. Normalize data to control viability and use ANOVA for statistical significance .

Q. What analytical methods are suitable for detecting this compound degradation products in environmental samples?

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) provides high sensitivity for identifying polar degradation products. For non-polar dimers (e.g., dichlorostilbene), gas chromatography (GC-MS) with electron impact ionization is preferred .

Q. How does the stability of this compound vary under different storage conditions?

The compound degrades under UV light and alkaline conditions. Accelerated stability studies using ICH guidelines (e.g., 40°C/75% relative humidity for 6 months) coupled with HPLC monitoring can quantify degradation rates. Store in amber vials at –20°C under inert gas to prolong shelf life .

Q. What computational tools can predict the electronic properties of this compound for photochemical applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps and excitation energies. Compare results with experimental UV-Vis spectra to validate accuracy. Software like Gaussian or ORCA is widely used .

Methodological Guidance

Q. How should researchers address contradictory data in oxidation mechanism studies?

Apply iterative hypothesis testing: (i) Replicate experiments under identical conditions, (ii) vary one parameter at a time (e.g., pH, catalyst loading), and (iii) use complementary techniques (EPR for radical detection, HPLC for product profiling). Cross-reference findings with prior literature to identify outliers .

Q. What frameworks ensure rigorous experimental design for this compound research?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during planning. For biological studies, use PICO (Population: cell lines; Intervention: compound treatment; Comparison: untreated controls; Outcome: viability metrics). Document all variables (e.g., solvent purity, temperature gradients) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.